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molecular formula C4H9NO2 B1366321 3-Methoxypropanamide CAS No. 15438-67-2

3-Methoxypropanamide

Cat. No. B1366321
M. Wt: 103.12 g/mol
InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 6 hours in a temperature range of 145°-170° C. until the evolution of ammonia is complete. In the subsequent distillation in a high vacuum 176 g (0.93 mole=93.5% of the theoretical yield) of a colorless liquid are obtained having Bp0.1 of 97°-99° C.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]([NH2:7])=[O:6].[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12]N.N>>[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12][NH:7][C:5](=[O:6])[CH2:4][CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
103.1 g
Type
reactant
Smiles
COCCC(=O)N
Name
Quantity
107.3 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
In the subsequent distillation in a high vacuum 176 g (0.93 mole=93.5% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield) of a colorless liquid
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Bp0.1 of 97°-99° C.

Outcomes

Product
Name
Type
Smiles
CN(CCCNC(CCOC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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